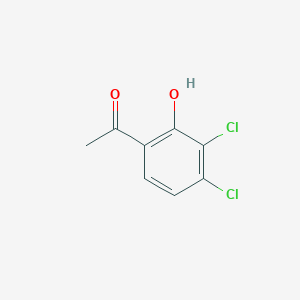

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Métodos De Preparación

The synthesis of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without a solvent at temperatures between 110°C and 180°C . Another method utilizes tetrachloroethane as a solvent at 70-80°C . These methods yield the desired product with varying efficiencies, typically ranging from 40% to 21% .

Análisis De Reacciones Químicas

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(3,4-dichloro-2-hydroxyphenyl)ethanol.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, contributing to its effectiveness in various applications .

Comparación Con Compuestos Similares

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one can be compared with similar compounds such as:

1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one: This compound has similar structural features but differs in the position of chlorine atoms, affecting its reactivity and applications.

1-(3-Chloro-2-hydroxyphenyl)ethan-1-one: With only one chlorine atom, this compound exhibits different chemical properties and reactivity patterns.

2-Acetyl-4,6-dichlorophenol: Another related compound with distinct substitution patterns on the phenyl ring, leading to varied applications.

Actividad Biológica

Introduction

1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one, also known as 3',5'-dichloro-2'-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C8H6Cl2O2

- Molecular Weight: 207.04 g/mol

- Structure: The compound features a phenolic hydroxyl group and dichloro substitutions that enhance its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding: The hydroxyl group facilitates hydrogen bonding with enzymes and receptors.

- Lipophilicity: The presence of chlorine atoms increases lipophilicity, aiding membrane penetration and enhancing bioavailability .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against Gram-positive bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Clostridium difficile | 128 |

These results indicate that the compound has potential as a therapeutic agent against antibiotic-resistant strains .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess significant anticancer properties. For example, in A549 human lung cancer cell lines, the compound reduced cell viability significantly:

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 3',5'-Dichloro-2'-hydroxyacetophenone | 21.2 | <0.001 |

This suggests that the compound may inhibit cancer cell proliferation effectively .

Study on Antimicrobial Resistance

A study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens highlighted its potential as a novel antimicrobial agent. The compound was tested against various strains harboring resistance determinants, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anticancer Research

Another research initiative explored the anticancer effects of the compound in various cancer models. The incorporation of the dichloro substitution was found to enhance cytotoxicity significantly compared to non-substituted analogs. This study underlines the importance of structural modifications in developing effective anticancer agents .

Propiedades

IUPAC Name |

1-(3,4-dichloro-2-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWSRGXLFGVQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556991 |

Source

|

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55736-71-5 |

Source

|

| Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.